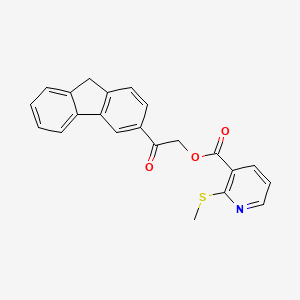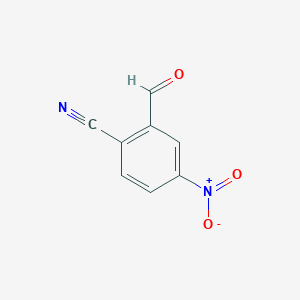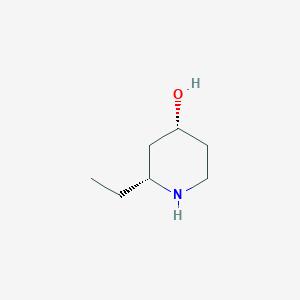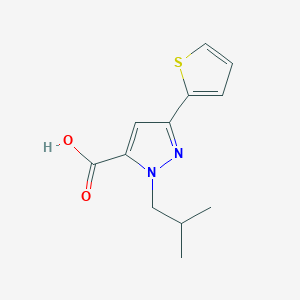
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a fluorenyl group, a nicotinate ester, and a methylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of 2-(methylthio)nicotinic acid with 2-(9H-fluoren-3-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Fluoren-3-yl)-2-oxoethyl nicotinate: Lacks the methylthio group, which may affect its biological activity and solubility.
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)benzoate: Similar structure but with a benzoate ester instead of a nicotinate ester.
Uniqueness
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the fluorenyl and methylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H17NO3S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
[2-(9H-fluoren-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H17NO3S/c1-27-21-18(7-4-10-23-21)22(25)26-13-20(24)16-9-8-15-11-14-5-2-3-6-17(14)19(15)12-16/h2-10,12H,11,13H2,1H3 |
Clave InChI |
QQFVJWBXKSYUMN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)




![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)







